molecular formula C21H22N2O2 B11182668 (2E)-3-(2-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide

(2E)-3-(2-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide

Cat. No.: B11182668
M. Wt: 334.4 g/mol
InChI Key: VGTBEGUKUUESOF-CSKARUKUSA-N
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Description

(2E)-3-(2-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide: is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxybenzaldehyde with 5-methylindole-3-ethylamine under acidic conditions to form the corresponding Schiff base, followed by reduction to yield the desired amide. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the amide, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to natural ligands.

Industry: In the materials science industry, the compound can be used in the synthesis of novel polymers and materials with unique electronic properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and indole moiety allow it to mimic natural substrates or ligands, facilitating binding and modulation of biological pathways. This interaction can lead to changes in cellular signaling, enzyme activity, or receptor function, contributing to its biological effects.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide

InChI

InChI=1S/C21H22N2O2/c1-15-7-9-19-18(13-15)17(14-23-19)11-12-22-21(24)10-8-16-5-3-4-6-20(16)25-2/h3-10,13-14,23H,11-12H2,1-2H3,(H,22,24)/b10-8+

InChI Key

VGTBEGUKUUESOF-CSKARUKUSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)/C=C/C3=CC=CC=C3OC

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C=CC3=CC=CC=C3OC

Origin of Product

United States

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